molecular formula C12H8O4 B2643126 4-(2-Furoyl)benzoic acid CAS No. 179057-46-6

4-(2-Furoyl)benzoic acid

Cat. No.: B2643126
CAS No.: 179057-46-6
M. Wt: 216.192
InChI Key: WCXUOPBBWAUFTK-UHFFFAOYSA-N
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Description

4-(2-Furoyl)benzoic acid is an organic compound with the molecular formula C11H8O3. It consists of a benzoic acid moiety substituted with a furoyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furoyl)benzoic acid typically involves the reaction of 2-furoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the furoyl group is introduced to the benzoic acid . The reaction conditions generally include:

    Reagents: 2-furoyl chloride, benzoic acid, pyridine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Furoyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4-(2-Furoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The furoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Furoyl)benzoic acid is unique due to the presence of both a benzoic acid and a furoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXUOPBBWAUFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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